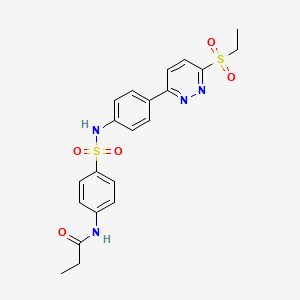

N-(4-(N-(4-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)sulfamoyl)phenyl)propionamide

Description

The compound N-(4-(N-(4-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)sulfamoyl)phenyl)propionamide is a sulfonamide-based derivative featuring a pyridazine core substituted with an ethylsulfonyl group at position 4. Its structure comprises two phenyl rings connected via sulfamoyl (–SO₂NH–) linkages, with one phenyl group attached to a pyridazin-3-yl moiety and the other terminating in a propionamide group.

Properties

IUPAC Name |

N-[4-[[4-(6-ethylsulfonylpyridazin-3-yl)phenyl]sulfamoyl]phenyl]propanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22N4O5S2/c1-3-20(26)22-16-9-11-18(12-10-16)32(29,30)25-17-7-5-15(6-8-17)19-13-14-21(24-23-19)31(27,28)4-2/h5-14,25H,3-4H2,1-2H3,(H,22,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NHKHDQZIVMGSPS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)NC1=CC=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)C3=NN=C(C=C3)S(=O)(=O)CC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22N4O5S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

474.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(4-(N-(4-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)sulfamoyl)phenyl)propionamide is a complex organic compound belonging to the class of pyridazine derivatives. Its unique structural features contribute to a range of biological activities, making it a subject of interest in medicinal chemistry. This article delves into its biological activity, synthesizing findings from various studies.

Structural Overview

The compound features:

- Pyridazine ring : A six-membered heterocyclic compound known for diverse pharmacological properties.

- Ethylsulfonyl group : Enhances solubility and biological activity.

- Sulfamoyl and propionamide moieties : Contribute to its potential therapeutic effects.

Biological Activities

Research indicates that compounds similar to this compound exhibit several biological activities:

- Anti-inflammatory Properties : Pyridazine derivatives are noted for their ability to reduce inflammation, which is crucial in treating various chronic diseases.

- Antimicrobial Effects : Some studies suggest that these compounds may possess antibacterial and antifungal properties, making them potential candidates for antibiotic development.

- Anticancer Activity : Research has shown that similar structures can inhibit cancer cell proliferation, particularly through mechanisms involving apoptosis and cell cycle arrest.

- Neuroprotective Effects : Certain pyridazine derivatives have been evaluated for their potential neuroleptic and anxiolytic effects, indicating promise in treating neurological disorders.

Table 1: Summary of Biological Activities

| Activity Type | Description | Reference Source |

|---|---|---|

| Anti-inflammatory | Reduces inflammation in various models | |

| Antimicrobial | Exhibits activity against bacterial strains | |

| Anticancer | Inhibits proliferation of cancer cells | |

| Neuroprotective | Potential in treating anxiety and depression |

Detailed Research Findings

- Mechanism of Action : Studies focusing on the molecular interactions of this compound reveal its binding affinity to specific enzymes involved in inflammatory pathways. This interaction is critical for its anti-inflammatory effects.

- In vitro Studies : Laboratory tests have demonstrated that this compound can significantly reduce the viability of various cancer cell lines, indicating a strong anticancer potential. The compound's structural components facilitate interaction with cellular targets that regulate growth and apoptosis.

- Animal Models : In vivo studies using animal models have shown promising results in reducing tumor size and improving survival rates when treated with derivatives similar to this compound.

Comparison with Similar Compounds

Structural Features and Molecular Properties

The target compound shares key structural motifs with other sulfonamide derivatives but differs in heterocyclic substituents and functional groups. Below is a comparative analysis:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.